molecular formula C7H5NO5 B11784141 5-Hydroxypyridine-3,4-dicarboxylic acid CAS No. 17285-97-1

5-Hydroxypyridine-3,4-dicarboxylic acid

Cat. No.: B11784141
CAS No.: 17285-97-1
M. Wt: 183.12 g/mol
InChI Key: MWCYBLDGNMZDTG-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3,4-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and carboxyl groups at the 3- and 4-positions. It is a significant intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid typically involves multi-step processes. One method starts with 4-acetyl-5-methyloxazole, which undergoes a series of reactions including cyclization and oxidation to yield the desired compound . Another approach involves the Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring .

Industrial Production Methods: Industrial production often employs the Kondrat’eva approach, which combines a Diels-Alder reaction with subsequent aromatization. This method is favored for its efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

    Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Forms various substituted pyridine derivatives.

Scientific Research Applications

5-Hydroxypyridine-3,4-dicarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-hydroxypyridine-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to pyridoxine, which is involved in amino acid metabolism and neurotransmitter synthesis. The compound’s hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions .

Comparison with Similar Compounds

  • Pyridine-2,3-dicarboxylic acid
  • Pyridine-3,5-dicarboxylic acid
  • Pyridine-2,4-dicarboxylic acid

Comparison: 5-Hydroxypyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound is a key intermediate in the synthesis of vitamin B6, highlighting its importance in both biological and industrial contexts .

Properties

CAS No.

17285-97-1

Molecular Formula

C7H5NO5

Molecular Weight

183.12 g/mol

IUPAC Name

5-hydroxypyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13)

InChI Key

MWCYBLDGNMZDTG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O

Origin of Product

United States

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